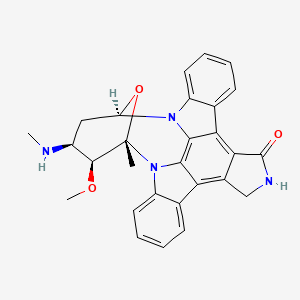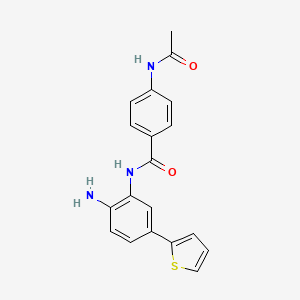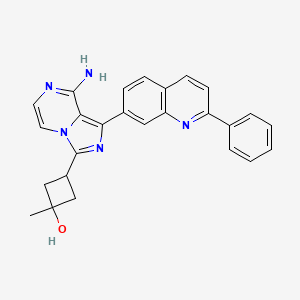
Staurosporine, from Streptomyces sp.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Staurosporine is an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus. It is a potent inhibitor of protein kinases, particularly protein kinase C, and has been extensively studied for its ability to induce apoptosis in various cell lines. This compound has significant implications in cancer research and drug development due to its broad-spectrum kinase inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactionsKey steps include the formation of the indole ring system and the subsequent cyclization to form the carbazole structure .
Industrial Production Methods: Industrial production of staurosporine primarily relies on fermentation processes using Streptomyces species. Optimization of fermentation conditions, such as pH control and glucose feeding, has significantly improved the yield of staurosporine. Genetic engineering techniques, including the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus, have further enhanced production levels .
Analyse Chemischer Reaktionen
Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.
Common Reagents and Conditions: Common reagents used in the chemical modification of staurosporine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products: The major products formed from these reactions include derivatives with altered kinase inhibition profiles or improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Staurosporine has a wide range of scientific research applications:
Chemistry: Used as a lead compound for synthesizing other kinase inhibitors.
Biology: Employed in studies to understand cell signaling pathways and apoptosis mechanisms.
Medicine: Investigated for its potential in treating various cancers due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and as a tool in biochemical assays to study protein kinases
Wirkmechanismus
Staurosporine exerts its effects by inhibiting protein kinases, particularly protein kinase C. This inhibition disrupts various cellular processes, including cell cycle progression and signal transduction pathways. The compound induces apoptosis through multiple mechanisms, including the mitochondrial apoptotic pathway and caspase activation. Staurosporine’s ability to inhibit a broad range of kinases makes it a valuable tool in cancer research and drug development .
Vergleich Mit ähnlichen Verbindungen
Midostaurin: Another indolocarbazole alkaloid used in cancer therapy.
K252a: A kinase inhibitor with a similar structure but different specificity.
UCN-01: A derivative of staurosporine with improved pharmacokinetic properties.
Comparison: Staurosporine is unique due to its broad-spectrum kinase inhibition and potent apoptotic effects. While similar compounds like midostaurin and UCN-01 are also effective kinase inhibitors, staurosporine’s non-specific inhibition makes it a versatile tool in research. this non-specificity can also lead to higher toxicity, which is a consideration in therapeutic applications .
Eigenschaften
CAS-Nummer |
622996-74-1 |
|---|---|
Molekularformel |
C28H26N4O3 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1 |
InChI-Schlüssel |
HKSZLNNOFSGOKW-VCPDCAFQSA-N |
Isomerische SMILES |
C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)
![N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide](/img/structure/B10754676.png)
![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)
![N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyrazinecarboxamide](/img/structure/B10754689.png)

![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)

![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide](/img/structure/B10754729.png)


![3-fluoro-N-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754758.png)
![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)
![N-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754765.png)
